Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428767
InChI: InChI=1S/C14H26O3Si/c1-7-16-13(15)10-11-8-12(9-11)17-18(5,6)14(2,3)4/h10,12H,7-9H2,1-6H3
SMILES:
Molecular Formula: C14H26O3Si
Molecular Weight: 270.44 g/mol

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate

CAS No.:

Cat. No.: VC17428767

Molecular Formula: C14H26O3Si

Molecular Weight: 270.44 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate -

Specification

Molecular Formula C14H26O3Si
Molecular Weight 270.44 g/mol
IUPAC Name ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate
Standard InChI InChI=1S/C14H26O3Si/c1-7-16-13(15)10-11-8-12(9-11)17-18(5,6)14(2,3)4/h10,12H,7-9H2,1-6H3
Standard InChI Key YLBNTTXHEMCSJW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure combines three key components:

  • A cyclobutylidene ring, a four-membered carbocycle with one double bond, introducing angular strain that enhances reactivity.

  • A tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of the cyclobutylidene ring, which protects hydroxyl groups during multi-step syntheses .

  • An ethyl acetate moiety at the 2-position, providing an ester functional group amenable to nucleophilic substitution or reduction.

The IUPAC name, ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate, reflects this arrangement. The canonical SMILES string CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C encodes the connectivity, while the InChIKey YLBNTTXHEMCSJW-UHFFFAOYSA-N uniquely identifies its stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H26O3Si\text{C}_{14}\text{H}_{26}\text{O}_{3}\text{Si}
Molecular Weight270.44 g/mol
CAS Number1638764-67-6
Purity (Commercial Grade)≥97%
StabilityHydrolytically stable (TBDMS group)

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate typically involves two sequential steps:

  • Protection of a Hydroxyl Group: A cyclobutanol derivative is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole to form the TBDMS-protected intermediate.

  • Esterification: The resulting silyl ether undergoes acetylation with ethyl bromoacetate or a similar reagent to install the ethyl acetate group.

A representative reaction scheme is:

Cyclobutanol derivative+TBDMSClBaseTBDMS-protected cyclobutanolEthyl bromoacetateEthyl 2-3-[(TBDMS)oxy]cyclobutylideneacetate\text{Cyclobutanol derivative} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{TBDMS-protected cyclobutanol} \xrightarrow{\text{Ethyl bromoacetate}} \text{Ethyl 2-{3-[(TBDMS)oxy]cyclobutylidene}acetate}

Applications in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound’s dual functionality enables diverse downstream reactions:

  • Ring-Opening Reactions: The cyclobutylidene ring undergoes photochemical or thermal ring-opening to form dienes, useful in Diels-Alder reactions.

  • Deprotection: The TBDMS group can be removed under mild acidic conditions (e.g., HF·pyridine), revealing a hydroxyl group for further oxidation or coupling .

Table 2: Representative Transformations

Reaction TypeReagents/ConditionsProduct Application
TBDMS DeprotectionHF·pyridine, THFHydroxyl-containing intermediates for APIs
Ester HydrolysisNaOH, H₂O/EtOHCarboxylic acid derivatives
CycloadditionLight or heatPolycyclic compounds

Future Research Directions

Expanding Synthetic Utility

Future studies could explore:

  • Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutylidene derivatives.

  • Cross-Coupling Reactions: Leveraging transition-metal catalysis to functionalize the cyclobutylidene core.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator